molecular formula C6H6N2S3 B187985 3,5-Bis(methylthio)isothiazole-4-carbonitrile CAS No. 4886-13-9

3,5-Bis(methylthio)isothiazole-4-carbonitrile

Cat. No. B187985
CAS RN: 4886-13-9
M. Wt: 202.3 g/mol
InChI Key: BDBFZCOZJOTIFS-UHFFFAOYSA-N
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Description

3,5-Bis(methylthio)isothiazole-4-carbonitrile is a chemical compound with the molecular formula C6H6N2S3 . It has a molecular weight of 202.3 g/mol . The compound contains a total of 17 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), 2 sulfides, and 1 Isothiazole .


Molecular Structure Analysis

The molecular structure of 3,5-Bis(methylthio)isothiazole-4-carbonitrile consists of 6 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 3 Sulfur atoms . The InChI representation of the compound is InChI=1S/C6H6N2S3/c1-9-5-4 (3-7)6 (10-2)11-8-5/h1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.3 g/mol . It has an XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Triazenopyrazole Derivatives for HIV-1 Inhibition : A study synthesized derivatives of bis(methylthio)methylenemalononitrile, closely related to 3,5-Bis(methylthio)isothiazole-4-carbonitrile, for potential HIV-1 inhibition. Moderate activity against HIV-1 was observed in one derivative (Larsen et al., 1999).

  • Antiviral Isothiazole Derivatives : Another research synthesized 3-methylthio-5-aryl-4-isothiazolecarbonitriles, showing broad antiviral spectrum including effectiveness against human rhinovirus and measles virus (Cutrì et al., 2002).

Antimicrobial and Chemical Synthesis

  • Antimicrobial Activities of Novel Derivatives : Novel derivatives synthesized from bis(methylthio)methylenemalononitrile, a compound similar to 3,5-Bis(methylthio)isothiazole-4-carbonitrile, showed promising antimicrobial properties (Al‐Azmi et al., 2020).

  • Suzuki Coupling of Isothiazole Derivatives : Research into 3,5-dichloroisothiazole-4-carbonitrile, a derivative of the main compound, showed its utility in Suzuki coupling reactions, an important method in organic synthesis (Christoforou et al., 2003).

Structural and Mechanistic Studies

  • Vibrational Properties of Isothiazole Derivatives : A study on the structural, topological, and vibrational properties of various isothiazole derivatives, including those related to 3,5-Bis(methylthio)isothiazole-4-carbonitrile, provided insights into their antiviral activities and interactions in different phases (Romani et al., 2015).

  • Corrosion Inhibition in Acidic Media : A related triazole derivative demonstrated significant inhibition of mild steel corrosion in acidic media, indicating potential industrial applications (Lagrenée et al., 2002).

Synthesis of Other Chemical Compounds

  • Versatile Template for Synthesis : 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, related to the main compound, served as a versatile template for synthesizing various oxazoles, highlighting its role in chemical synthesis (Misra & Ila, 2010).

properties

IUPAC Name

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBFZCOZJOTIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308186
Record name 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methylthio)isothiazole-4-carbonitrile

CAS RN

4886-13-9
Record name 4886-13-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Ahmed, HS Elgendy - International Journal, 2014 - studfile.net
The 7-aryl-3-(methylthio) isothiazole [5', 4': 3, 4] pyrazolo [1, 5-a] pyrimidine 7 was synthesized by the reaction of Sodium 3-arylprop-3-oxo-1-en-1-olate 5 with 3-(methylthio)-5H-…
Number of citations: 3 studfile.net

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